REACTION_CXSMILES
|
[C:1]([C:5]1[CH:11]=[C:10]([CH3:12])[C:8](N)=[C:7]([Cl:13])[CH:6]=1)([CH3:4])([CH3:3])[CH3:2].S(=O)(=O)(O)O.N([O-])=O.[Na+]>C(O)C>[C:1]([C:5]1[CH:11]=[C:10]([CH3:12])[CH:8]=[C:7]([Cl:13])[CH:6]=1)([CH3:4])([CH3:3])[CH3:2] |f:2.3|
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Name
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|
Quantity
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1.97 g
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Type
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reactant
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Smiles
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C(C)(C)(C)C1=CC(=C(N)C(=C1)C)Cl
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Name
|
|
Quantity
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50 mL
|
Type
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solvent
|
Smiles
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C(C)O
|
Name
|
|
Quantity
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1.88 mL
|
Type
|
reactant
|
Smiles
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S(O)(O)(=O)=O
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Name
|
|
Quantity
|
1.72 g
|
Type
|
reactant
|
Smiles
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N(=O)[O-].[Na+]
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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the resulting blue solution was heated
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Type
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TEMPERATURE
|
Details
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at reflux
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Type
|
TEMPERATURE
|
Details
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The resulting mixture was heated
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Type
|
TEMPERATURE
|
Details
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at reflux for a further 30 min
|
Duration
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30 min
|
Type
|
TEMPERATURE
|
Details
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cooled
|
Type
|
ADDITION
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Details
|
was poured onto ice-water
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Type
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EXTRACTION
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Details
|
extracted with ether (2×50 ml)
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Type
|
EXTRACTION
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Details
|
The ethereal extract
|
Type
|
DRY_WITH_MATERIAL
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Details
|
was dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
the residue was purified on silica gel
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Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C=1C=C(C=C(C1)Cl)C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |